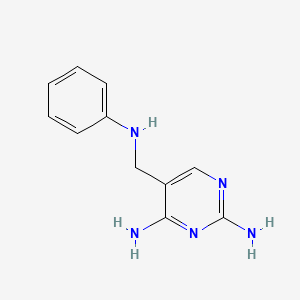![molecular formula C16H11NO B12519724 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one CAS No. 793684-50-1](/img/structure/B12519724.png)
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one is a heterocyclic compound with a unique structure that combines elements of indene and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one typically involves the base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . This method is known for its efficiency and convenience, making it a popular choice for researchers.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial applications. The key is to optimize reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one can be compared with other similar compounds, such as:
6,11-Dihydro-5H-indeno[1,2-c]isoquinolin-5-one: This compound has a similar structure but differs in the position of the double bond.
6,7-Dihydro-5H-isoquinolin-8-one: This compound has a similar core structure but lacks the indene moiety.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
793684-50-1 |
|---|---|
Molekularformel |
C16H11NO |
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
6,7-dihydroindeno[2,1-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H11NO/c18-16-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(15)17-16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
LGGQEYIMIFVVHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1NC(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


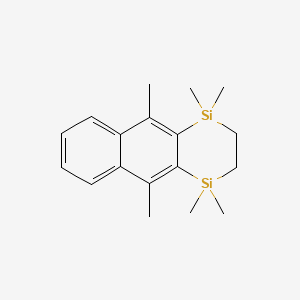
![5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12519651.png)
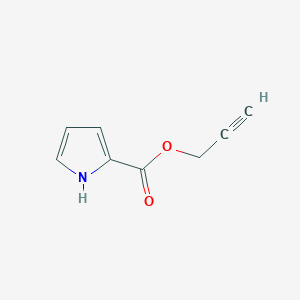
![3-[(tert-Butoxycarbonyl)amino]-2-sulfanylpropanoic acid](/img/structure/B12519658.png)
![(2-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12519660.png)
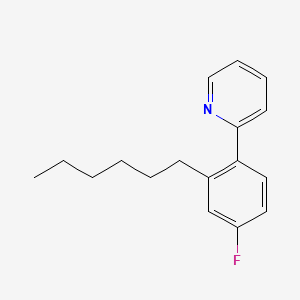

![N-{2-[(Dimethylamino)methyl]cyclohexyl}benzamide](/img/structure/B12519673.png)

![4-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519683.png)
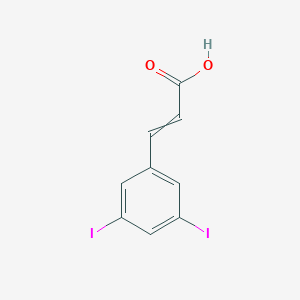
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)

